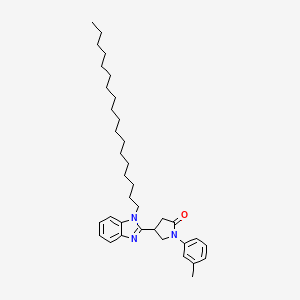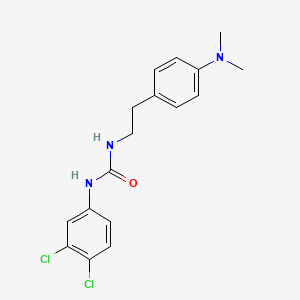![molecular formula C27H24FN3O7 B11480188 N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11480188.png)
N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl and oxazole moieties, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with transition metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering molecular pathways . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
These compounds share similar structural features and chemical properties but differ in their specific substituents and applications
Properties
Molecular Formula |
C27H24FN3O7 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C27H24FN3O7/c1-34-23-19(11-17-12-21(31-38-17)15-7-9-16(28)10-8-15)20(24(35-2)26-25(23)36-14-37-26)13-29-30-27(33)18-5-3-4-6-22(18)32/h3-10,13,17,32H,11-12,14H2,1-2H3,(H,30,33)/b29-13+ |
InChI Key |
HZQORCLCZVNCGM-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC=CC=C5O)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC=CC=C5O)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B11480108.png)
![5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline](/img/structure/B11480114.png)
![2-[2-amino-4-(4-bromothiophen-2-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11480116.png)
![8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene](/img/structure/B11480134.png)

![2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11480140.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11480141.png)
![N-(3-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11480146.png)
![3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11480150.png)

![N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide](/img/structure/B11480164.png)
![1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11480166.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480183.png)
